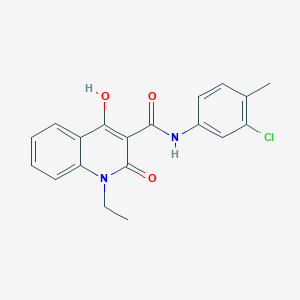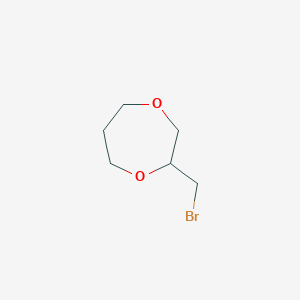![molecular formula C16H20OSi B2815618 [2-(Benzyldimethylsilyl)phenyl]methanol CAS No. 201050-00-2](/img/structure/B2815618.png)
[2-(Benzyldimethylsilyl)phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Benzyldimethylsilyl)phenyl]methanol is an organosilicon compound with the molecular formula C16H20OSi. It is characterized by the presence of a benzyldimethylsilyl group attached to a phenylmethanol moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzyldimethylsilyl)phenyl]methanol typically involves the reaction of benzyldimethylchlorosilane with phenylmagnesium bromide, followed by hydrolysis. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
-
Preparation of Phenylmagnesium Bromide
- React bromobenzene with magnesium in anhydrous ether to form phenylmagnesium bromide.
- Reaction:
C6H5Br+Mg→C6H5MgBr
-
Reaction with Benzyldimethylchlorosilane
- Add benzyldimethylchlorosilane to the phenylmagnesium bromide solution.
- Reaction:
C6H5MgBr+C6H5CH2Si(CH3)2Cl→C6H5CH2Si(CH3)2C6H5+MgBrCl
-
Hydrolysis
- Hydrolyze the product to obtain this compound.
- Reaction:
C6H5CH2Si(CH3)2C6H5+H2O→C6H5CH2Si(CH3)2OH+C6H5H
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
[2-(Benzyldimethylsilyl)phenyl]methanol undergoes various chemical reactions, including:
-
Oxidation
- The hydroxyl group can be oxidized to form a ketone or aldehyde.
- Common reagents: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane).
-
Reduction
- The compound can be reduced to form a silyl ether.
- Common reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
-
Substitution
- The silyl group can be substituted with other functional groups.
- Common reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with PCC would yield a ketone, while reduction with LiAlH4 would yield a silyl ether .
科学的研究の応用
[2-(Benzyldimethylsilyl)phenyl]methanol has several scientific research applications:
-
Chemistry
- Used as a precursor in the synthesis of other organosilicon compounds.
- Acts as a protecting group for alcohols in organic synthesis.
-
Biology
- Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceuticals.
-
Medicine
- Explored for its potential use in developing new therapeutic agents, particularly in the field of oncology.
-
Industry
作用機序
The mechanism of action of [2-(Benzyldimethylsilyl)phenyl]methanol involves its interaction with various molecular targets and pathways. The silyl group can enhance the lipophilicity of molecules, facilitating their passage through cell membranes. Additionally, the compound can act as a protecting group, preventing unwanted reactions during synthesis .
類似化合物との比較
Similar Compounds
Benzyldimethylchlorosilane: Used as a precursor in the synthesis of [2-(Benzyldimethylsilyl)phenyl]methanol.
Trimethylsilylphenol: Similar in structure but with different reactivity and applications.
Dimethylphenylsilanol: Another organosilicon compound with distinct properties.
Uniqueness
This compound is unique due to its specific combination of a benzyldimethylsilyl group and a phenylmethanol moiety. This combination imparts unique chemical properties, such as increased stability and reactivity, making it valuable in various applications .
特性
IUPAC Name |
[2-[benzyl(dimethyl)silyl]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20OSi/c1-18(2,13-14-8-4-3-5-9-14)16-11-7-6-10-15(16)12-17/h3-11,17H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXCAGWZQOVQPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CC1=CC=CC=C1)C2=CC=CC=C2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Chloro-6-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2815537.png)

![2-Cyano-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]-phenyl}acetamide](/img/structure/B2815539.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2815540.png)

![7-(2-fluorophenyl)-4-[(2E)-2-methyl-3-phenylprop-2-enoyl]-1lambda6,4-thiazepane-1,1-dione](/img/structure/B2815543.png)
![3-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one](/img/structure/B2815544.png)
![N-(2-chloro-4-fluorophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2815547.png)
![4-methyl-3-nitro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B2815549.png)

![(Z)-8-phenethyl-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2815551.png)
![5-[(2,6-Dichlorophenyl)sulfanyl]-3,6-diphenyl-1,2,4-triazine](/img/structure/B2815553.png)
![5-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2815556.png)

